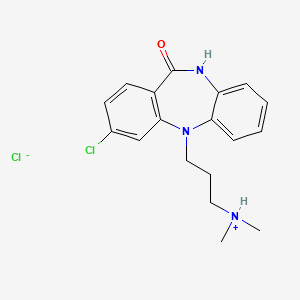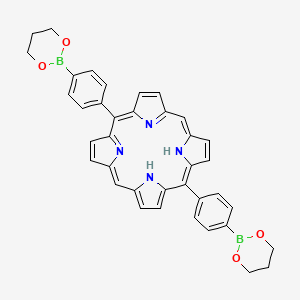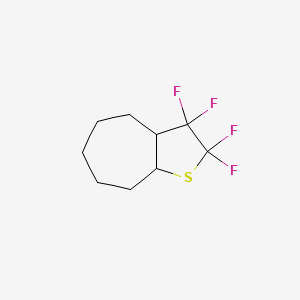
2,2,3,3-Tetrafluorooctahydrocyclohepta(b)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-tetrafluoro-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[b]thiophene is a fluorinated heterocyclic compound. This compound is characterized by the presence of four fluorine atoms and a sulfur atom within a seven-membered ring structure. The unique arrangement of atoms in this compound imparts distinct chemical and physical properties, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoro-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[b]thiophene typically involves the fluorination of a suitable precursor. One common method involves the reaction of a cycloheptathiophene derivative with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the precursor and fluorinating agent are fed into a reactor under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3-tetrafluoro-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,2,3,3-tetrafluoro-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[b]thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
Wirkmechanismus
The mechanism of action of 2,2,3,3-tetrafluoro-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[b]thiophene involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with hydrogen bond donors, influencing the compound’s binding affinity and specificity. The sulfur atom can participate in redox reactions, contributing to the compound’s reactivity. The overall effect of the compound is determined by its ability to modulate specific pathways and molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3-tetrafluoro-1,4-butanediol: Another fluorinated compound with different structural features and applications.
2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane: A fluorinated compound used in organic semiconductors.
Uniqueness
2,2,3,3-tetrafluoro-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[b]thiophene is unique due to its seven-membered ring structure containing both fluorine and sulfur atoms. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
101564-09-4 |
|---|---|
Molekularformel |
C9H12F4S |
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
2,2,3,3-tetrafluoro-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[b]thiophene |
InChI |
InChI=1S/C9H12F4S/c10-8(11)6-4-2-1-3-5-7(6)14-9(8,12)13/h6-7H,1-5H2 |
InChI-Schlüssel |
NJTRSUMTEXALKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(CC1)SC(C2(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


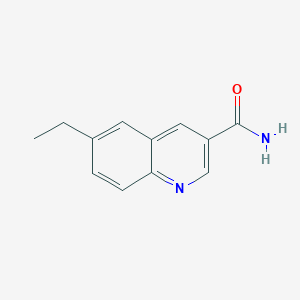
![Oxaspiro[3.3]heptane](/img/structure/B13737248.png)
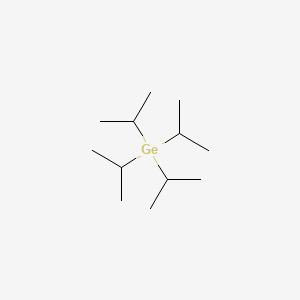
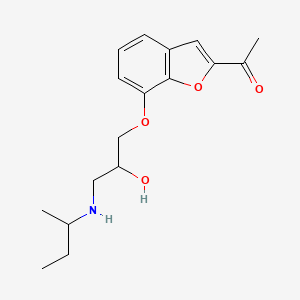
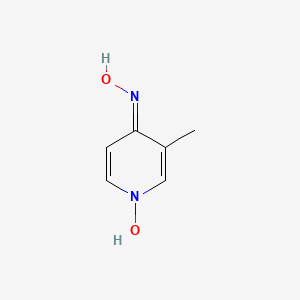
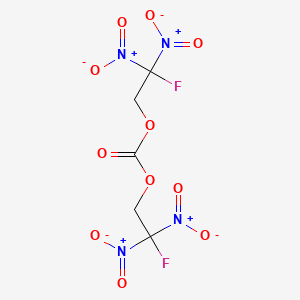
![bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate;hexadec-1-ene;tetradec-1-ene](/img/structure/B13737277.png)
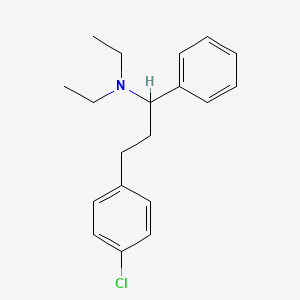
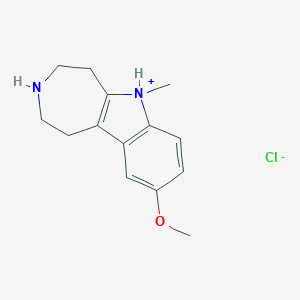
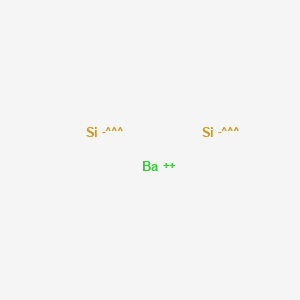
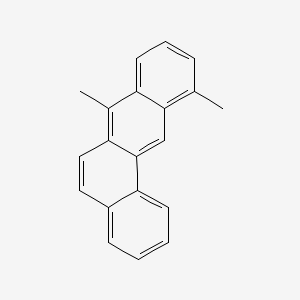
![1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxypent-4-enoate;hydrate](/img/structure/B13737302.png)
